molecular formula C14H13NO3S3 B2634506 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2034346-83-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2634506
CAS RN: 2034346-83-1
M. Wt: 339.44
InChI Key: BJAVEEYFUFZEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . It’s used as a building block in organic synthesis and has applications in medicinal chemistry .


Synthesis Analysis

Benzo[b]thiophene can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a five-membered thiophene ring fused with a six-membered benzene ring .


Chemical Reactions Analysis

Benzo[b]thiophene undergoes various chemical reactions. For example, it can undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research involving sulfonamides and thiophene derivatives has highlighted their antimicrobial properties. El-Gaby et al. (2002) synthesized novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, exploring their antimicrobial activity El-Gaby, M., Micky, J., Taha, N., & El-Sharief, M. (2002). Antimicrobial activity of some novel thiourea, hydrazine, fused pyrimidine and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties. Journal of The Chinese Chemical Society, 49(5), 407-414. Additionally, Hafez et al. (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents, indicating the potential of thiophene derivatives in cancer therapy and infection control Hafez, H., Alsalamah, S. A., & El-Gazzar, A.-R. B. A. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67, 275-292.

Synthesis and Chemical Reactions

The versatility in the synthesis of benzo[b]thiophene derivatives is demonstrated by Pradhan et al. (2005), who detailed chemoselective synthesis methods leading to various hydroxy ketones and using anionic ortho-Fries rearrangement for synthesizing thienopyranones and thiafluorenones Pradhan, T. K., De, A., & Mortier, J. (2005). Application of directed metalation in synthesis. Part 8: Interesting example of chemoselectivity in the synthesis of thioaurones and hydroxy ketones and a novel anionic ortho-Fries rearrangement used as a tool in the synthesis of thienopyranones and thiafluorenones. Tetrahedron, 61(36), 9007-9017. Such methodologies may be applicable to the synthesis and functionalization of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide for specific research needs.

Anticancer and Antioxidant Properties

Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, highlighting their potential as anticancer agents. These compounds were shown to induce apoptosis and arrest cancer cells in the Sub-G1 phase, suggesting that derivatives of benzo[b]thiophene, such as this compound, could have similar applications in cancer research Haridevamuthu, B., Manjunathan, T., Alphonse, C. R. W., Kumar, R. S., Thanigaivel, S., Kishore, S. C., Sundaram, V., Gopinath, P., Arockiaraj, J., & Bellucci, S. (2023). Functionalized Sulfur-Containing Heterocyclic Analogs Induce Sub-G1 Arrest and Apoptotic Cell Death of Laryngeal Carcinoma In Vitro. Molecules, 28.

Environmental and Analytical Chemistry

Onaka et al. (2002) explored the desulfurization of benzothiophene by Rhodococcus sp., identifying hydrophilic benzo[b]thiophene metabolites. This research suggests the role of benzothiophene derivatives in bioremediation and environmental chemistry, potentially extending to the studied compound's applications in understanding microbial degradation processes Onaka, T., Matsui, T., & Maruhashi, K. (2002). Metabolite detection in Rhodococcus benzothiophene desulfurization using reversed-phase solid-phase extraction and a derivatization technique. Biotechnology Letters, 24(24), 1961-1966.

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, 3-Thienylboronic acid has hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S3/c16-12(8-15-21(17,18)14-6-3-7-19-14)11-9-20-13-5-2-1-4-10(11)13/h1-7,9,12,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAVEEYFUFZEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.